molecular formula C13H15BrN4O B6697952 N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide

N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide

Cat. No.: B6697952
M. Wt: 323.19 g/mol
InChI Key: WLKKTMRTAQQOPA-UHFFFAOYSA-N
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Description

N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that features a brominated aromatic ring and a triazole moiety

Properties

IUPAC Name

N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O/c1-9-4-3-5-11(12(9)14)6-16-13(19)10(2)18-8-15-7-17-18/h3-5,7-8,10H,6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKKTMRTAQQOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC(=O)C(C)N2C=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide typically involves a multi-step process:

    Bromination: The starting material, 3-methylbenzyl alcohol, is brominated using bromine in the presence of a catalyst to yield 2-bromo-3-methylbenzyl bromide.

    Nucleophilic Substitution: The brominated intermediate is then reacted with 1,2,4-triazole in the presence of a base such as potassium carbonate to form the triazole-substituted product.

    Amidation: Finally, the triazole-substituted intermediate undergoes amidation with propanoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the conditions.

    Reduction: Formation of the corresponding de-brominated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole moiety can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The brominated aromatic ring can also participate in π-π interactions or halogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chloro-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide
  • N-[(2-fluoro-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide
  • N-[(2-iodo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide

Uniqueness

N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different chemical and biological properties.

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